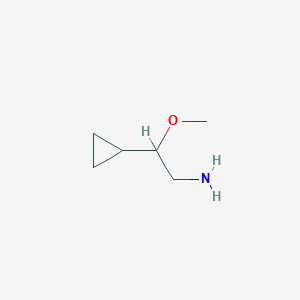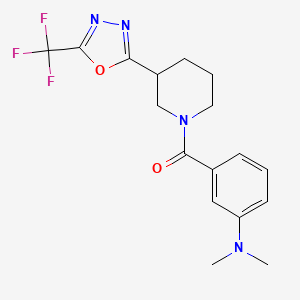
(3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule with potential applications across various scientific fields, including chemistry, biology, medicine, and industry. This compound features a distinctive structure characterized by a dimethylamino group, a trifluoromethyl-substituted oxadiazole ring, and a piperidinylmethanone framework, which together impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions:
One synthetic route to prepare (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves the following steps:
Synthesis of 3-(dimethylamino)benzaldehyde through the formylation of N,N-dimethylaniline.
Formation of the oxadiazole ring by reacting 5-(trifluoromethyl)hydrazinecarboxamide with an appropriate carboxylic acid.
Coupling of the oxadiazole derivative with 1-(3-bromophenyl)piperidin-1-yl)methanone using a palladium-catalyzed cross-coupling reaction.
Reaction conditions typically involve an inert atmosphere (e.g., nitrogen or argon), elevated temperatures, and the use of appropriate solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods:
Industrial production may utilize scalable processes involving continuous flow chemistry or batch reactors to achieve high yields and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure cost-effective and efficient production.
化学反应分析
Types of Reactions:
Oxidation and Reduction:
Oxidation of the dimethylamino group to form N-oxide derivatives.
Reduction of the carbonyl group to form the corresponding alcohol.
Substitution Reactions:
Nucleophilic aromatic substitution at the phenyl ring, particularly at the para position relative to the dimethylamino group.
Electrophilic substitution reactions at the oxadiazole ring.
Common Reagents and Conditions:
Oxidation Reagents:
Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reduction Reagents:
Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents:
Nucleophiles such as amines, thiols, or halides for nucleophilic aromatic substitution.
Major Products:
Formation of N-oxide derivatives through oxidation.
Alcohol derivatives through reduction of the carbonyl group.
Various substituted phenyl and oxadiazole derivatives through substitution reactions.
科学研究应用
(3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone finds use in a range of scientific research applications:
Chemistry:
As a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic properties.
Biology:
As a fluorescent probe due to the presence of the trifluoromethyl-substituted oxadiazole ring, which imparts desirable photophysical properties.
Medicine:
Potential application as a pharmacophore in the design of novel therapeutic agents targeting neurological and psychiatric disorders.
Industry:
Utilized as an intermediate in the synthesis of agrochemicals and specialty polymers.
作用机制
The mechanism by which (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets:
Binding to GABA receptors in the central nervous system, modulating inhibitory neurotransmission.
Inhibition of enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved:
Modulation of the GABAergic pathway, leading to potential anxiolytic and sedative effects.
Interaction with signaling pathways involved in neuroprotection and neuroregeneration.
相似化合物的比较
Compared to other compounds with similar structures, (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibits unique properties due to its trifluoromethyl-substituted oxadiazole ring and dimethylamino group.
Similar Compounds:
(4-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone:
Similar structure with different substitution pattern on the phenyl ring.
(3-(Dimethylamino)phenyl)(3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone:
Variation in the substituent on the oxadiazole ring.
(3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone:
Change in the position of the oxadiazole nitrogen atoms.
These comparisons highlight the uniqueness of this compound in terms of its structural features and resulting chemical and biological properties.
属性
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-23(2)13-7-3-5-11(9-13)15(25)24-8-4-6-12(10-24)14-21-22-16(26-14)17(18,19)20/h3,5,7,9,12H,4,6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOKJSSOLNAQGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
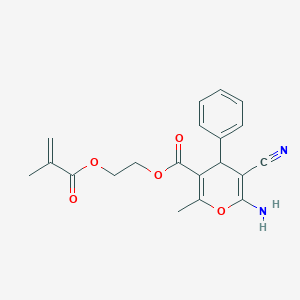
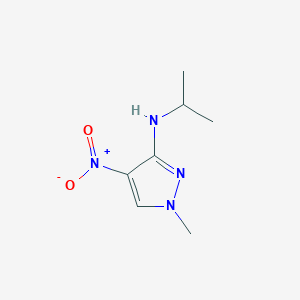
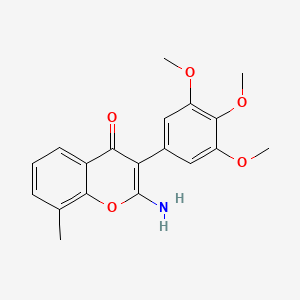
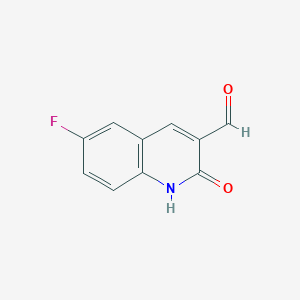
![N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2398325.png)

![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)
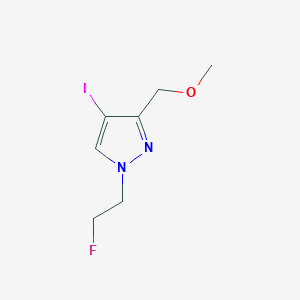
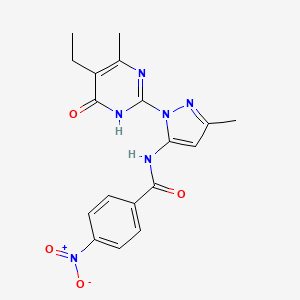

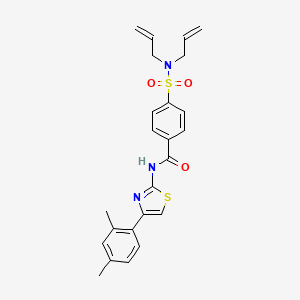
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)
![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2398337.png)
